Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate
CAS No.: 1797296-50-4
Cat. No.: VC4349655
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32
* For research use only. Not for human or veterinary use.
![Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate - 1797296-50-4](/images/structure/VC4349655.png)
Specification
CAS No. | 1797296-50-4 |
---|---|
Molecular Formula | C12H13N3O2S |
Molecular Weight | 263.32 |
IUPAC Name | ethyl 4-methyl-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)14-12(18-10)15-9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15) |
Standard InChI Key | UXNKJZYSYWSBGZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(N=C(S1)NC2=CN=CC=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,3-thiazole ring substituted at the 2-position with a pyridin-3-ylamino group and at the 4- and 5-positions with methyl and ethyl ester groups, respectively. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, provides a rigid scaffold that facilitates interactions with biological targets. The pyridine moiety introduces aromaticity and hydrogen-bonding capabilities, which are critical for receptor binding .
Table 1: Key Physicochemical Properties
Synthesis and Structural Modification
General Synthesis Strategies
The synthesis of ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate likely follows established thiazole formation routes, such as:
-
Hantzsch Thiazole Synthesis: Condensation of thioureas with α-haloketones.
-
Cyclization Reactions: Utilizing bromopyruvate derivatives and thioamides under basic conditions .
A representative pathway for analogous compounds involves:
-
Reaction with thiourea to form 2-aminothiazoles.
-
Functionalization via nucleophilic substitution or palladium-catalyzed coupling .
Table 2: Synthetic Steps for Analogous Thiazoles
Step | Reaction | Reagents/Conditions | Yield |
---|---|---|---|
1 | Bromination of acetophenone | Phenyltrimethylammonium tribromide, THF | 57% |
2 | Thiazole ring formation | Thiourea, ethanol, 65–75°C | 88% |
3 | Introduction of pyrrolidine moiety | (2R)-2-methylpyrrolidine, NMP, 100°C | 72% |
Key Challenges
-
Regioselectivity: Ensuring substitution at the 2-position of the thiazole requires careful control of reaction kinetics .
-
Steric Effects: Bulky substituents (e.g., pyridinylamino groups) may hinder cyclization, necessitating high-temperature conditions.
Parameter | Value |
---|---|
Eye Irritation | Causes chemical conjunctivitis |
Skin Absorption | Harmful upon prolonged exposure |
Chronic Effects | No data available |
Future Research Directions
Priority Areas
-
Pharmacokinetic Studies: Assess oral bioavailability and blood-brain barrier penetration.
-
Target Validation: Screen against kinase and GPCR panels to identify novel targets.
-
Structure-Activity Relationships (SAR): Systematically vary substituents at the 4- and 5-positions to optimize potency .
Synthetic Chemistry Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume